3,9-Dimethylbenz[a]anthracene

Catalog No.
S1930000
CAS No.
316-51-8
M.F
C20H16
M. Wt
256.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,9-Dimethylbenz[a]anthracene

CAS Number

316-51-8

Product Name

3,9-Dimethylbenz[a]anthracene

IUPAC Name

3,9-dimethylbenzo[a]anthracene

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

InChI

InChI=1S/C20H16/c1-13-3-5-15-12-20-17(11-18(15)10-13)7-6-16-9-14(2)4-8-19(16)20/h3-12H,1-2H3

InChI Key

DBPDWIZRMPUWRH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C3=CC4=C(C=C(C=C4)C)C=C3C=C2

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC4=C(C=C(C=C4)C)C=C3C=C2

Carcinogenicity Testing

Historically, 3,9-Dimethylbenz[a]anthracene (DMBA) played a significant role in carcinogenesis research. Due to its structural similarity to polycyclic aromatic hydrocarbons (PAHs) found in environmental pollutants and its potent carcinogenic effect in rodents, DMBA served as a model compound for studying cancer initiation and development []. Researchers used DMBA to induce tumors in various animal models, allowing investigation of the cellular and molecular mechanisms of carcinogenesis []. However, later research revealed that DMBA itself might not be a direct-acting carcinogen but rather requires metabolic activation to exert its carcinogenic effects [].

Metabolism Studies

DMBA has also been used in research to understand the metabolic pathways of PAHs. By studying how organisms metabolize DMBA, scientists gain insights into the potential detoxification or activation mechanisms for various environmental pollutants []. This knowledge is crucial for understanding the potential health risks associated with PAH exposure.

3,9-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C20_{20}H16_{16} and a molecular weight of 256.3410 g/mol. This compound is characterized by its structure, which features a fused ring system typical of PAHs, with methyl groups located at the 3 and 9 positions of the benz[a]anthracene framework. It is known for its yellow to greenish-yellow crystalline appearance and exhibits fluorescence properties under ultraviolet light .

3,9-Dimethylbenz[a]anthracene is primarily recognized for its role as a potent carcinogen, particularly in laboratory settings where it is used to induce tumors in experimental models . Its significance in chemical and biological research stems from its ability to mimic natural steroid hormones, influencing various biological pathways.

Typical of PAHs. These include:

  • Electrophilic Aromatic Substitution: The presence of methyl groups can direct electrophilic substitution reactions at the ortho and para positions relative to the methyl substituents.
  • Oxidation: This compound can be oxidized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with cellular macromolecules, contributing to its carcinogenicity .
  • Photo

3,9-Dimethylbenz[a]anthracene is recognized for its significant biological activity as a carcinogen. It has been extensively studied for its ability to induce mammary tumors in female Sprague-Dawley rats through mechanisms involving hormonal modulation and neuroendocrine disruption . The compound interacts with aryl hydrocarbon receptors, which play a crucial role in mediating the effects of environmental toxins and can lead to alterations in gene expression associated with cancer development .

Health Effects

Exposure to 3,9-Dimethylbenz[a]anthracene has been linked to various health risks including:

  • Skin irritation
  • Eye irritation
  • Potential gastrointestinal disturbances upon ingestion .

The synthesis of 3,9-Dimethylbenz[a]anthracene typically involves multi-step organic reactions starting from simpler aromatic compounds. Common methods include:

  • Friedel-Crafts Alkylation: Utilizing benz[a]anthracene as a starting material, methyl groups can be introduced using alkyl halides in the presence of a Lewis acid catalyst.
  • Cyclization Reactions: Precursor compounds can undergo cyclization under specific conditions to form the fused ring structure characteristic of 3,9-Dimethylbenz[a]anthracene.
  • Total Synthesis Approaches: Advanced synthetic strategies may involve constructing the entire molecule from simpler organic fragments through a series of carefully controlled reactions.

3,9-Dimethylbenz[a]anthracene is primarily used in research settings for:

  • Carcinogenicity Studies: It serves as a model compound for studying mechanisms of tumor induction and cancer biology.
  • Toxicology Research: Investigating the effects of PAHs on human health and environmental safety.
  • Chemical Synthesis: As an intermediate in organic synthesis processes involving PAHs.

Research indicates that 3,9-Dimethylbenz[a]anthracene interacts with various biological systems. Notably:

  • It modulates hormonal pathways by mimicking steroid hormones, affecting estrogen receptor activity which plays a role in breast cancer development .
  • The compound's metabolites have been shown to disrupt neuroendocrine functions, impacting hormone levels and leading to increased susceptibility to tumors .

Several compounds share structural similarities with 3,9-Dimethylbenz[a]anthracene. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Benz(a)anthraceneC18_{18}H12_{12}A parent compound with similar carcinogenic properties
7,12-Dimethylbenz(a)anthraceneC20_{20}H16_{16}Known for inducing mammary tumors; similar activity
Benzo(a)pyreneC18_{18}H12_{12}A well-studied carcinogen; often compared with PAHs
1-MethylpyreneC16_{16}H10_{10}Less potent than 3,9-Dimethylbenz[a]anthracene but still relevant in studies

Uniqueness

The uniqueness of 3,9-Dimethylbenz[a]anthracene lies in its specific methyl substitution pattern which influences its biological activity and reactivity compared to other PAHs. Its ability to induce tumors through hormonal pathways makes it a critical subject for cancer research.

XLogP3

6.8

Other CAS

316-51-8

Wikipedia

Benz(a)anthracene, 3,9-dimethyl-

Dates

Last modified: 04-14-2024

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